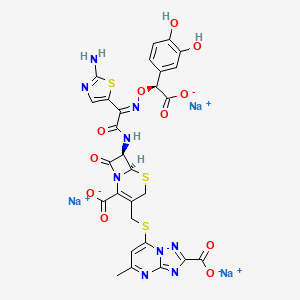
Antibiotic M 14659
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic M 14659 is an injectable semisynthetic cephalosporin.
Aplicaciones Científicas De Investigación
Antimicrobial Efficacy
Antibiotic M 14659, as a part of the A21978C class of cyclic lipopeptide antibiotics, has shown notable in vitro activity against a range of gram-positive bacteria. It effectively inhibits various staphylococcal isolates, including methicillin-resistant strains, at low concentrations. Comparative studies with vancomycin indicate that M 14659 is almost equally effective against most streptococci but less potent against certain strains like Listeria monocytogenes (Eliopoulos et al., 1986). Additionally, in a rat model of enterococcal endocarditis, M 14659 led to increased survival rates and reduced bacterial counts in cardiac vegetations, showcasing its potential for clinical applications in bacterial infection management (Eliopoulos et al., 1986).
Impact on Polymorphonuclear Leucocytes
Investigations into the influence of M 14659 on polymorphonuclear leucocytes (a type of white blood cell) reveal no significant impact on superoxide generation, phagocytosis of bacteria, or chemotaxis. This suggests that the antibiotic does not adversely affect essential immune cell functions. Furthermore, it was observed that M 14659 can prevent the overgrowth of phagocytosed Staphylococcus aureus, a critical factor in the treatment of infections (van der Auwera et al., 1988).
Environmental Impact
The broader implications of antibiotics, including M 14659, in the environment are also a significant area of study. Extensive research shows the presence of antibiotic residues in aquatic and terrestrial environments due to their use in animal husbandry and human medicine. This phenomenon has led to concerns about antibiotic resistance and the need for effective bioremediation strategies (Kemper, 2008).
Propiedades
Número CAS |
114627-37-1 |
|---|---|
Nombre del producto |
Antibiotic M 14659 |
Fórmula molecular |
C28H20N9Na3O11S3 |
Peso molecular |
823.7 g/mol |
Nombre IUPAC |
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H23N9O11S3.3Na/c1-9-4-15(37-28(31-9)33-20(34-37)26(46)47)49-7-11-8-50-23-17(22(41)36(23)18(11)24(42)43)32-21(40)16(14-6-30-27(29)51-14)35-48-19(25(44)45)10-2-3-12(38)13(39)5-10;;;/h2-6,17,19,23,38-39H,7-8H2,1H3,(H2,29,30)(H,32,40)(H,42,43)(H,44,45)(H,46,47);;;/q;3*+1/p-3/b35-16+;;;/t17-,19+,23-;;;/m1.../s1 |
Clave InChI |
KKCORCGDIQPQOO-SNQWTNTOSA-K |
SMILES isomérico |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O[C@@H](C5=CC(=C(C=C5)O)O)C(=O)[O-])/C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)[O-])C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)[O-])C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
antibiotic M 14659 M 14659 M14659 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



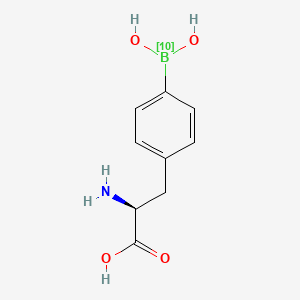
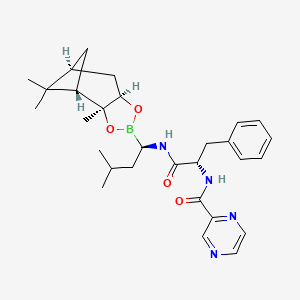
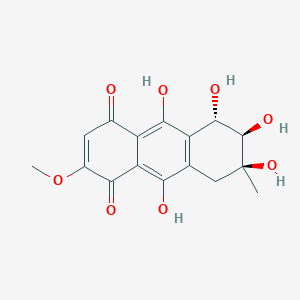
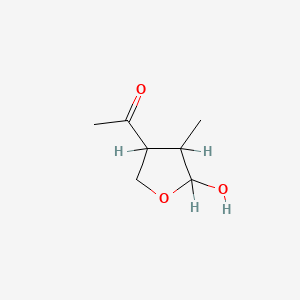
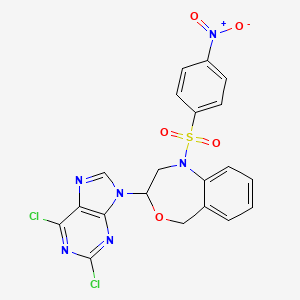
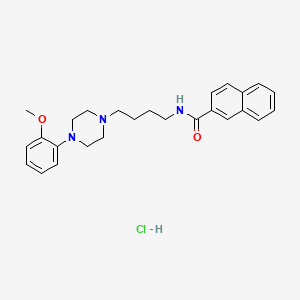
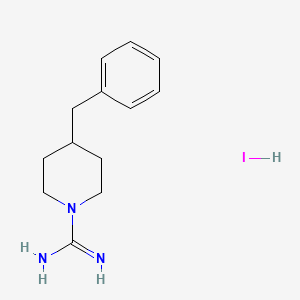
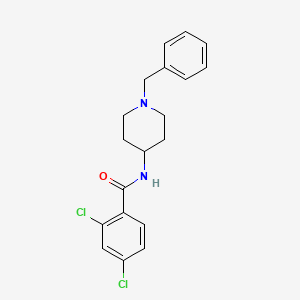
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
![[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)](/img/structure/B1667485.png)
![2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine](/img/structure/B1667489.png)